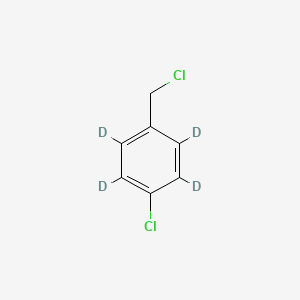

4-Chlorobenzyl-2,3,5,6-d4 chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(chloromethyl)-2,3,5,6-tetradeuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZAEUFPPSRDOP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. In the case of deuterated compounds, it serves the dual purpose of confirming the molecular structure and verifying the specific sites of isotopic labeling.

The substitution of hydrogen with deuterium (B1214612) profoundly impacts both ¹H and ¹³C NMR spectra, providing clear evidence of successful labeling.

¹H NMR: In the ¹H NMR spectrum of the non-deuterated 4-Chlorobenzyl chloride, signals corresponding to the aromatic protons are typically observed as a set of doublets around 7.3-7.4 ppm, and the benzylic protons (CH₂) appear as a singlet around 4.5 ppm. chemicalbook.com For 4-Chlorobenzyl-2,3,5,6-d4 chloride, the most striking feature is the absence of the aromatic proton signals, which directly confirms the successful deuteration of the benzene (B151609) ring. The only remaining signal in the ¹H spectrum would be the singlet for the benzylic protons.

¹³C NMR: The ¹³C NMR spectrum of unlabeled 4-Chlorobenzyl chloride shows distinct signals for the aromatic carbons and the benzylic carbon. chemicalbook.com In the deuterated analogue, the signals for the deuterated aromatic carbons (C2, C3, C5, C6) will exhibit splitting due to one-bond carbon-deuterium (¹J-CD) coupling, typically appearing as triplets (due to the spin I=1 of deuterium). Furthermore, the long-range C-H couplings for these carbons disappear. The non-deuterated carbons (C1, C4, and the benzylic CH₂) will show simplified signals compared to potentially complex patterns in the unlabeled compound.

Table 1: Comparison of Expected NMR Data for 4-Chlorobenzyl chloride and its Deuterated Analogue

| Nucleus | 4-Chlorobenzyl chloride | This compound (Expected) | Rationale for Change |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (~7.3-7.4 ppm) | Absent | Substitution of aromatic hydrogens with deuterium. |

| Benzylic Protons (~4.5 ppm) | Present (~4.5 ppm) | Benzylic position is not deuterated. | |

| ¹³C NMR | Aromatic Carbons (C2,C3,C5,C6) | Signals are split into multiplets (e.g., triplets). | One-bond C-D coupling. |

| Quaternary Aromatic Carbons (C1, C4) | Sharp singlets. | Unchanged chemical environment. | |

| Benzylic Carbon | Sharp singlet. | Unchanged chemical environment. |

Deuterium labeling is a powerful strategy in advanced, multi-dimensional NMR experiments, particularly for simplifying complex spectra and aiding in the structural analysis of larger molecules. nih.gov While this compound is a relatively small molecule, the principles apply broadly. The replacement of protons with deuterium eliminates ¹H-¹H scalar couplings and cross-peaks in correlation spectra (like COSY and TOCSY), effectively "editing" the spectrum to highlight specific regions of the molecule. In more complex systems, techniques like 2D NOESY or ROESY can be used in conjunction with deuteration to measure specific internuclear distances without interference from unwanted proton signals. acs.org Deuterium NMR (²H NMR) itself can be used to directly observe the deuterium signals, confirming the positions of labeling and assessing isotopic purity. sigmaaldrich.com

Mass Spectrometry (MS) for Isotopic Characterization

Mass spectrometry is indispensable for confirming the molecular weight and, therefore, the successful incorporation of deuterium atoms.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the definitive verification of a compound's elemental formula and isotopic composition. For this compound, HRMS is used to confirm that exactly four deuterium atoms have been incorporated into the molecule.

The molecular weight of the unlabeled compound, C₇H₆Cl₂, is approximately 161.03 g/mol . sigmaaldrich.com The substitution of four hydrogen atoms (atomic mass ~1.008 amu) with four deuterium atoms (atomic mass ~2.014 amu) results in a predictable mass increase. The expected molecular ion peak for the deuterated compound will be shifted by approximately 4 mass units. HRMS can distinguish this mass shift with high precision, confirming the level of deuterium incorporation. sigmaaldrich.com

Table 2: Molecular Weight Comparison

| Compound | Molecular Formula | Monoisotopic Mass (approx.) | Key Observation |

|---|---|---|---|

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 159.98 amu | Baseline molecular weight. |

| This compound | C₇H₂D₄Cl₂ | 164.01 amu | Mass shift of +4 confirms D₄ incorporation. |

In mass spectrometry, molecules fragment in predictable ways upon ionization. Analyzing these fragmentation pathways provides additional structural confirmation. For benzyl (B1604629) halides, a common fragmentation involves the loss of the halogen atom from the benzylic position to form a stable benzyl cation.

For this compound, the fragmentation pattern will be distinct from its non-deuterated counterpart. The primary fragmentation would involve the loss of the benzylic chlorine to form the 4-chloro-2,3,5,6-d4-benzyl cation. The mass-to-charge ratio (m/z) of this fragment will be higher than the corresponding fragment from the unlabeled compound, reflecting the presence of the four deuterium atoms. This difference in fragment mass provides further evidence for the specific location of the isotopic labels. For instance, the tropylium (B1234903) ion rearrangement, common in benzyl compounds, would also result in deuterated fragments with characteristic m/z values.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While a crystal structure for the deuterated compound itself may not be published, the structure of the non-deuterated 4-Chlorobenzyl chloride has been determined and serves as a precise model. mdpi.comresearchgate.netst-andrews.ac.uk

The published structure of 4-Chlorobenzyl chloride reveals an orthorhombic crystal system with a fully planar chlorobenzene (B131634) ring. mdpi.com The C-CH₂Cl bond is oriented nearly perpendicular to the plane of the ring. This data provides an exact picture of the molecular geometry in the solid state.

Table 3: Selected Crystallographic Data for 4-Chlorobenzyl chloride

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | mdpi.com |

| Space Group | Pna2₁ | mdpi.com |

| a (Å) | 9.1724 (14) | mdpi.com |

| b (Å) | 17.714 (4) | mdpi.com |

| c (Å) | 4.4440 (9) | mdpi.com |

| Volume (ų) | 722.1 (2) | mdpi.com |

| Z (molecules/unit cell) | 4 | mdpi.com |

| C(ring)-Cl Bond Length (Å) | 1.724 (7) | researchgate.net |

| C(benzyl)-Cl Bond Length (Å) | 1.791 (9) | researchgate.net |

Data serves as a model for the deuterated analogue.

Determination of Molecular Geometry and Conformation in Deuterated Structures

The molecular geometry of 4-chlorobenzyl chloride has been definitively determined through single-crystal X-ray diffraction. mdpi.comresearchgate.net The structure reveals a perfectly planar chlorobenzene ring. A key conformational feature is the orientation of the chloromethyl group (-CH₂Cl), which is positioned nearly orthogonal to the mean plane of the aromatic ring. mdpi.comresearchgate.net The torsion angle between the C4-C7-Cl7 plane and the mean plane of the C1-C6 ring is 86.2°. mdpi.comresearchgate.net

For the deuterated species, this compound, the core molecular geometry is expected to remain largely unchanged. Isotopic substitution of hydrogen with deuterium does not alter the underlying electronic potential energy surface of the molecule. cchmc.orgnih.gov Therefore, bond lengths and bond angles should be consistent with those determined for the non-deuterated form. mdpi.comresearchgate.net The primary structural difference lies in the mass of the nuclei on the phenyl ring, which primarily influences vibrational properties rather than the static molecular structure. ajchem-a.com

Below are the key geometric parameters for the non-deuterated analog, 4-chlorobenzyl chloride, which serve as a precise reference for the deuterated compound. mdpi.comresearchgate.net

Interactive Table 1: Selected Bond Lengths and Angles for 4-Chlorobenzyl Chloride

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(1)–Cl(1) | 1.724 (7) |

| C(4)–C(7) | 1.499 (10) |

| C(7)–Cl(7) | 1.791 (9) |

| **Bond Angles (°) ** | |

| C(4)–C(7)–Cl(7) | 111.1 (5) |

| **Torsion Angle (°) ** |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of 4-chlorobenzyl chloride is orthorhombic, belonging to the space group Pna2₁. mdpi.com The unit cell contains four molecules. mdpi.comresearchgate.net Analysis of the crystal packing indicates that there are no significant directional intermolecular interactions, such as classical hydrogen bonds or strong halogen bonds, dictating the arrangement. researchgate.net The packing is primarily governed by van der Waals forces, leading to an efficient arrangement in the solid state.

Interactive Table 2: Crystal Data for 4-Chlorobenzyl Chloride

| Parameter | Value |

|---|---|

| Formula | C₇H₆Cl₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.1724 (14) |

| b (Å) | 17.714 (4) |

| c (Å) | 4.4440 (9) |

| α, β, γ (°) | 90.00 |

| Volume (ų) | 722.1 (2) |

Correlation with Spectroscopic Data, e.g., Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for probing the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2), such as ³⁵Cl and ³⁷Cl, in the solid state. wikipedia.org The NQR frequency is directly proportional to the electric field gradient (EFG) at the nucleus, making it highly sensitive to the chemical bonding and crystal structure. wikipedia.org

For 4-chlorobenzyl chloride, a direct and compelling correlation exists between modern X-ray diffraction data and an early ³⁵Cl Zeeman NQR spectroscopy study performed on a single crystal. mdpi.com The NQR study predicted the angle between the C–Cl bonds of the aromatic rings in different molecules within the crystal. mdpi.comresearchgate.net The NQR data suggested this angle would be either 67 ± 1° or 8 ± 1°. mdpi.com The subsequent X-ray structure determination confirmed these predictions with remarkable accuracy, finding angles of 69.4°, 68.5°, and 9.75° between the planes defined by the ring C-Cl bonds of the four molecules in the unit cell. mdpi.comresearchgate.net This excellent agreement validates the structural information derived from both techniques and showcases how NQR can provide valuable structural insights even in the absence of a full crystal structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for characterizing molecular structure and conformation. mdpi.com These methods probe the quantized vibrational energy levels of a molecule, which are determined by its geometry and the masses of its constituent atoms.

Isotopic Shifts in Vibrational Modes for Deuterated Species

The substitution of hydrogen with its heavier isotope, deuterium, has a pronounced and predictable effect on a molecule's vibrational spectrum. ajchem-a.com This isotopic substitution is a powerful tool for assigning specific vibrational modes. nih.gov The change in mass alters the reduced mass of the vibrating groups without changing the bond force constants, leading to a downward shift (redshift) in the vibrational frequency. libretexts.orgajchem-a.com

In the case of this compound, the most significant changes compared to the non-deuterated species will be observed for the modes involving the movement of the phenyl ring hydrogens.

C-H vs. C-D Stretching: The aromatic C-H stretching vibrations, typically found in the 3100-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at significantly lower frequencies, generally in the 2300-2200 cm⁻¹ range.

C-H vs. C-D Bending: Similarly, the C-H in-plane and out-of-plane bending (wagging) modes will shift to lower wavenumbers upon deuteration.

The theoretical isotopic frequency ratio for a simple C-H/C-D oscillator is approximately 1/√2 (≈ 0.707), though in complex molecules, the observed ratios for stretching frequencies are typically in the range of 1.35-1.41. libretexts.org Vibrational modes that are not directly involved with the substituted atoms, such as the C-Cl stretches or vibrations within the -CH₂Cl group, will be affected to a much lesser extent. libretexts.org

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy is highly sensitive to the conformation of flexible molecules. documentsdelivered.com Different spatial arrangements of molecular fragments can give rise to distinct peaks in the IR and Raman spectra. For benzyl halides, a key conformational variable is the torsion angle of the -CH₂X group relative to the phenyl ring.

Studies on related benzyl compounds have shown that specific vibrational modes, particularly those involving the methylene (B1212753) (-CH₂) group and the phenyl ring, are sensitive to this conformation. mdpi.comtheaic.org In the case of 4-chlorobenzyl chloride, the X-ray diffraction data shows a conformation where the C-Cl bond of the chloromethyl group is nearly perpendicular to the ring. mdpi.comresearchgate.net This stable conformation would be reflected in the vibrational spectrum. If other conformers were present in significant populations under different conditions (e.g., in a liquid or gas phase), new vibrational bands could appear, allowing for the characterization of the conformational equilibrium.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-chlorobenzyl chloride |

| 4-chlorobenzoyl-D4 chloride |

| 4-iodobenzenesulfonamide |

| 2,6-dichlorobenzyl alcohol |

| benzyl chloride |

Applications in Advanced Analytical Chemistry and Quantitative Analysis

Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. epa.govresearchgate.net This labeled compound, or internal standard, is used to correct for analyte loss during sample preparation and for variations in instrument response. acs.org IDMS is considered a primary method of measurement, capable of providing highly accurate and traceable results. nih.gov

In both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), 4-Chlorobenzyl-2,3,5,6-d4 chloride serves as an ideal internal standard for the quantification of its unlabeled counterpart, 4-chlorobenzyl chloride, and related compounds. researchgate.net As a stable isotope-labeled (SIL) internal standard, it shares nearly identical physicochemical properties with the analyte of interest. chromatographyonline.com This includes retention time in chromatography, extraction efficiency, and ionization behavior in the mass spectrometer's ion source. chromatographyonline.com

When a known quantity of this compound is added to a sample at the beginning of the analytical workflow, it experiences the same processing as the native analyte. Any loss of the analyte during extraction, cleanup, or derivatization will be accompanied by a proportional loss of the internal standard. epa.gov In the mass spectrometer, the instrument can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference. nih.gov By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, an accurate quantification can be achieved, as this ratio remains constant despite variations in sample volume or instrument performance. acs.org

Table 1: Properties of Analyte and Internal Standard

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Characteristic |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 159.98 | Analyte of Interest |

| This compound | C₇H₂D₄Cl₂ | 163.99 | Deuterated Internal Standard |

This is an interactive data table. You can sort and filter the data.

For accurate quantification, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte in a series of calibration standards. nih.gov Using a deuterated internal standard like this compound significantly improves the reliability of this process.

Key considerations include:

Concentration of the Internal Standard: The concentration of the internal standard should be kept constant across all samples and calibration standards to ensure consistent performance. researchgate.net

Matrix-Matched Calibrators: To account for the influence of the sample matrix, calibration standards are often prepared in a blank matrix that is similar to the samples being analyzed. lcms.czresearchgate.net This helps to ensure that the ionization efficiency in the standards is comparable to that in the actual samples, further improving accuracy. researchgate.net

Linearity and Range: The calibration curve must be linear over the expected concentration range of the analyte in the samples. The use of an internal standard helps to extend the linear dynamic range of the assay. nih.gov

Accuracy and Precision: The accuracy of the method is assessed by analyzing quality control (QC) samples at different concentrations and comparing the measured values to the known concentrations. researchgate.net The precision is determined by the reproducibility of these measurements. The use of a deuterated internal standard typically leads to high accuracy and precision. lcms.cz

Matrix effects are a significant challenge in quantitative mass spectrometry, particularly with electrospray ionization (ESI) in LC-MS. chromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing either ion suppression or enhancement. chromatographyonline.com This can lead to inaccurate and unreliable quantification. chromatographyonline.com

The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. chromatographyonline.comchromatographyonline.com Because the internal standard has virtually the same retention time and ionization properties as the analyte, it is affected by matrix interferences in the same way. chromatographyonline.com Therefore, while the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix effects, the ratio of their signals remains constant. acs.org This allows for the accurate determination of the analyte concentration even in complex biological or environmental matrices. researchgate.net

Research into Pharmacokinetic and Metabolic Profile Elucidation Methodologies

Deuterated compounds are crucial in studying the absorption, distribution, metabolism, and excretion (ADME) of molecules in biological systems. The strategic placement of deuterium (B1214612) atoms can provide valuable insights into metabolic pathways and the stability of a compound.

The replacement of hydrogen with deuterium at a metabolically active site can slow down the rate of metabolism. juniperpublishers.com This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy for cleavage by metabolic enzymes like cytochrome P450s. snmjournals.org

By synthesizing deuterated probes such as this compound, researchers can:

Enhance Metabolic Stability: If the deuterated positions are sites of primary metabolism, the compound's half-life in a biological system can be prolonged. researchgate.netnih.gov This allows for a more detailed study of its pharmacokinetic profile.

Probe Metabolic Pathways: Comparing the metabolic profile of a deuterated compound to its non-deuterated analog can help identify the specific sites of metabolic attack. juniperpublishers.com A reduction in the formation of a particular metabolite when using the deuterated version suggests that the deuterated site was involved in its formation.

Metabolic Shunting: Deuteration at one site can sometimes redirect metabolism to other sites, a phenomenon known as metabolic shunting. juniperpublishers.com Studying this can reveal secondary or tertiary metabolic pathways that might otherwise be overlooked.

Table 2: Research Findings on Deuterated Probes

| Study Focus | Finding | Implication |

| Metabolic Stability | Deuteration at metabolically labile sites often leads to increased resistance to enzymatic degradation. snmjournals.orgresearchgate.net | Can be used to improve the pharmacokinetic properties of drug candidates. |

| Pathway Elucidation | Comparing metabolite formation between deuterated and non-deuterated analogs helps identify sites of metabolism. juniperpublishers.com | Provides a clearer understanding of how a compound is processed in the body. |

| PET Tracer Development | Deuteration has been used to reduce the formation of radiometabolites and enhance tracer uptake in Positron Emission Tomography. snmjournals.org | Improves the quality and interpretability of medical imaging studies. |

This is an interactive data table. You can sort and filter the data.

Stable isotope labeling is a fundamental approach for tracing the fate of molecules within complex biological systems. nih.gov When a deuterated compound like this compound is introduced into a biological system (e.g., cell culture, animal model), its transformation products can be tracked using mass spectrometry.

The methodological approach typically involves:

Dosing: The biological system is exposed to the deuterated compound.

Sample Collection: Biological samples (e.g., plasma, urine, tissue) are collected over time.

Extraction and Analysis: Metabolites are extracted and analyzed by high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. nih.gov

Data Analysis: The mass spectrometer is used to screen for signals corresponding to the parent compound and its potential metabolites. The unique isotopic signature of the deuterated compound (a specific mass shift and isotopic pattern) makes it easier to distinguish its metabolites from the thousands of endogenous molecules in the sample. researchgate.net This allows for the confident identification and structural elucidation of novel metabolites and provides a dynamic view of the compound's biotransformation over time.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the properties of this compound at the atomic level. These calculations provide a theoretical framework for understanding its geometry, electronic structure, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis of Deuterated Structures

The initial step in the computational analysis involves the geometry optimization of this compound. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For such calculations, a combination of a suitable functional, such as B3LYP, and a basis set, for instance, 6-311G(d,p), is commonly employed. nih.gov The geometry optimization starts from an initial structure, which can be based on experimental data for the non-deuterated analog, 4-chlorobenzyl chloride, as determined by X-ray crystallography. mdpi.com

Conformational analysis of the chloromethyl group's rotation around the C-C bond is also a critical aspect. DFT calculations can map the potential energy surface as a function of the dihedral angle between the benzene (B151609) ring and the C-Cl bond of the chloromethyl group. This analysis helps to identify the most stable conformer and the energy barriers for rotation, providing insights into the molecule's flexibility.

Below is a table summarizing the typical experimental bond lengths and angles for 4-chlorobenzyl chloride, which serve as a benchmark for the computational results of its deuterated form. mdpi.com

| Parameter | Bond/Angle | Experimental Value |

| Bond Length | C(ar)-Cl | 1.724(7) Å |

| C(ar)-C(ar) | 1.373-1.393 Å | |

| C(ar)-C(CH2) | 1.499(10) Å | |

| C-Cl(CH2) | 1.791(9) Å | |

| Bond Angle | C(ar)-C(CH2)-Cl | 111.1(5)° |

| Torsion Angle | Ring/CH2-Cl | 86.2° |

Table 1: Selected experimental geometric parameters for 4-chlorobenzyl chloride from X-ray crystallography. These values provide a reference for the computationally optimized structure of its deuterated analog.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, DFT calculations would typically show the HOMO localized on the electron-rich chlorobenzene (B131634) ring, particularly on the π-system. The LUMO, on the other hand, is expected to be distributed over the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making this site susceptible to nucleophilic attack. The substitution of hydrogen with deuterium has a minimal effect on the electronic distribution and therefore on the FMOs.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. researchgate.net It is calculated to predict the regions that are rich or poor in electron density. In the MEP of this compound, negative potential (red and yellow regions) would be concentrated around the electronegative chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be found around the hydrogen/deuterium atoms, signifying their electrophilic character. The MEP is a valuable tool for predicting how the molecule will interact with other chemical species. researchgate.net

A hypothetical data table based on typical DFT calculations for similar molecules is presented below.

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.7 |

Table 2: Hypothetical Frontier Molecular Orbital energies for this compound, as would be predicted by DFT calculations. The energy gap indicates a relatively stable molecule.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) and Validation against Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the accuracy of the theoretical model.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT methods can be used to calculate the magnetic shielding tensors, from which the NMR chemical shifts can be derived. For this compound, the absence of signals in the aromatic region of the 1H NMR spectrum would be a clear confirmation of deuteration. The 13C NMR spectrum would show shifts for the deuterated carbons that are slightly different from their protonated counterparts due to the isotopic effect. Computational predictions, often using functionals like WP04, can provide theoretical spectra for comparison. github.io

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. The most significant difference between the IR spectra of this compound and its non-deuterated analog would be the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations due to the heavier mass of deuterium.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and, consequently, the UV-Vis absorption spectrum. The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Validation of these predicted spectra against experimentally obtained data is crucial for confirming the computationally derived molecular structure and electronic properties.

Quantum Chemical Studies of Reaction Mechanisms and Kinetic Isotope Effects (KIE)

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reactions involving this compound.

Elucidation of Reaction Pathways and Transition State Geometries for Deuterated Species

By mapping the potential energy surface, computational methods can trace the entire pathway of a chemical reaction, from reactants to products, including the identification of transition states and intermediates. For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, DFT can be used to calculate the geometries and energies of the transition states.

The deuteration of the aromatic ring is not expected to have a major electronic effect on reactions occurring at the benzylic chloride. However, the study of kinetic isotope effects (KIEs) can provide subtle details about the reaction mechanism. A secondary KIE might be observed if the vibrational frequencies of the C-D bonds change upon proceeding from the reactant to the transition state. While a primary KIE is not expected for reactions at the chloromethyl group due to the remote location of the deuterium atoms, its absence can confirm that the C-D bonds are not directly involved in the rate-determining step.

Solvent Effects on Reaction Dynamics as Studied by Computational Models

Solvent plays a critical role in many chemical reactions, and computational models can be used to investigate its influence. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be effective for modeling bulk solvent effects on the energetics of a reaction.

For a more detailed understanding, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. These models are computationally more demanding but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for the reaction dynamics. For reactions of this compound, computational studies can explore how different solvents stabilize the reactants, transition states, and products, thereby influencing the reaction rates and pathways. acs.org For instance, polar solvents are expected to stabilize the charged intermediates and transition states in nucleophilic substitution reactions, thus accelerating the reaction rate compared to nonpolar solvents.

Theoretical and Computational Chemistry Investigations

Theoretical Models for Reaction Mechanisms

The theoretical prediction of kinetic isotope effects (KIEs) for 4-Chlorobenzyl-2,3,5,6-d4 chloride focuses on understanding how the substitution of hydrogen with deuterium (B1214612) on the phenyl ring influences the rate of reaction. As the isotopic substitution is not at the site of bond cleavage (the benzylic carbon-chloride bond), these are classified as secondary kinetic isotope effects (SKIEs). wikipedia.org The magnitude and direction (normal or inverse) of these SKIEs can offer significant insights into the transition state structure of a given reaction.

Theoretical models predict that the SKIEs for this compound will be small, as the deuterium atoms are remote from the primary reaction center. The effects arise from subtle changes in the vibrational frequencies of the C-D bonds versus C-H bonds and how these differences are altered upon moving from the ground state to the transition state. princeton.edu The nature of the predicted KIE is highly dependent on the reaction mechanism, primarily whether it proceeds through a unimolecular (SN1) or bimolecular (SN2) pathway.

SN1 Reaction Mechanism:

In an SN1-type reaction, the rate-determining step is the formation of a benzyl (B1604629) carbocation intermediate. The transition state leading to this intermediate involves significant development of positive charge at the benzylic carbon. This charge can be delocalized into the phenyl ring through resonance and hyperconjugation. Theoretical calculations on analogous systems suggest that the vibrational modes of the aromatic C-H (or C-D) bonds are altered in this charge-delocalized transition state compared to the neutral ground state.

The predicted SKIE (kH/kD) for an SN1 reaction of this compound is expected to be a small, normal isotope effect (kH/kD > 1). This is rationalized by considering the hyperconjugative stabilization of the electron-deficient transition state. C-H bonds are slightly better hyperconjugative donors than the stronger, lower zero-point energy C-D bonds. Consequently, the non-deuterated compound would be stabilized more in the transition state, leading to a faster reaction rate compared to its deuterated counterpart. However, given the remoteness of the substitution, the magnitude of this effect is predicted to be very close to unity.

SN2 Reaction Mechanism:

For an SN2 reaction, the mechanism is concerted, involving a single transition state where a nucleophile attacks the benzylic carbon as the chloride leaving group departs. In this scenario, there is less dramatic charge development on the benzylic carbon compared to the SN1 transition state. The electronic perturbation of the phenyl ring is therefore expected to be less significant.

Consequently, the theoretical SKIE for an SN2 reaction is predicted to be even smaller than for an SN1 reaction, and likely very close to 1.00 (i.e., no significant isotope effect). Any observed effect would be due to minor changes in the vibrational environment of the aromatic ring as the hybridization of the benzylic carbon changes from sp3 in the ground state to a more sp2-like character in the trigonal bipyramidal transition state.

The following interactive table summarizes the theoretically predicted deuterium kinetic isotope effects for this compound in hypothetical nucleophilic substitution reactions.

| Reaction Type | Proposed Mechanism | Predicted kH/kD | Theoretical Rationale |

| Solvolysis in a polar, non-nucleophilic solvent | SN1 | ~1.02 - 1.05 | Small, normal KIE due to hyperconjugative stabilization of the carbocationic transition state, which is less effective with C-D bonds. |

| Reaction with a strong nucleophile in an aprotic solvent | SN2 | ~1.00 - 1.01 | Negligible KIE as the electronic perturbation on the remote phenyl ring in the concerted transition state is minimal. |

These are theoretical predictions based on principles of physical organic chemistry and computational studies on analogous benzyl systems. Actual experimental values may vary.

Role in Structure Activity Relationship Sar Studies and Chemical Probe Development

Application of Deuterated Analogs in Ligand Design and Optimization

Deuterated analogs are instrumental in fine-tuning the properties of biologically active molecules. The substitution of hydrogen with deuterium (B1214612) can provide critical insights into a molecule's mechanism of action and metabolic fate without significantly altering its steric or electronic properties.

Deuterium as a Subtle Structural Perturbation for SAR Refinement

While often considered a conservative substitution, the replacement of hydrogen with deuterium can introduce subtle changes in molecular properties such as bond length and vibrational energy. youtube.com These minor alterations can sometimes lead to measurable differences in binding affinity or functional activity, providing a level of detail in SAR studies that is difficult to achieve through other means. chemicalbook.comnih.gov For instance, if the 4-chlorobenzyl ring of a ligand is involved in critical hydrogen bonding or van der Waals interactions with its target protein, the use of a deuterated analog could help to probe the precise nature of these interactions.

Development of Chemical Probes for Receptor Binding and Target Engagement Studies

Chemical probes are essential tools for studying the function of proteins and other biological targets. Deuterated compounds can be engineered to serve as highly specific and stable probes.

Design of Deuterated Compounds for High Selectivity Probes

A significant challenge in probe development is ensuring selectivity for the intended target. If a potential probe molecule is rapidly metabolized at a specific site, this can lead to off-target effects and complicate the interpretation of experimental results. By strategically deuterating metabolically labile positions, such as the aromatic ring of a 4-chlorobenzyl group, the resulting probe would have enhanced stability. This increased metabolic stability would lead to a higher concentration of the active probe available to interact with its target, thereby improving the accuracy and reliability of binding and engagement studies.

Methodologies for Assessing Probe-Target Interactions

A variety of biophysical and biochemical techniques are used to measure the interaction between a chemical probe and its target. These include methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular thermal shift assays (CETSA). In each of these assays, the use of a deuterated probe with improved metabolic stability would be advantageous, as it would ensure that the observed interactions are due to the intact probe and not its metabolites.

Deuterated Analogs in Exploring Biochemical Pathways (beyond clinical trials)

Beyond their use in drug development, deuterated compounds are valuable research tools for elucidating complex biochemical pathways. By using isotopically labeled molecules, scientists can trace the metabolic fate of a compound and identify the enzymes responsible for its transformation. While no specific studies involving 4-Chlorobenzyl-2,3,5,6-d4 chloride in this context have been identified, one could envision its use in studies aimed at understanding the metabolism of compounds containing the 4-chlorobenzyl moiety.

Q & A

Q. What are the recommended synthetic routes for preparing 4-Chlorobenzyl-2,3,5,6-d4 chloride with high isotopic purity?

- Methodological Answer : The synthesis typically involves chlorination of deuterated benzyl alcohol derivatives. For example, Benzyl-2,3,4,5,6-d5 chloride is synthesized using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions at room temperature or slightly elevated temperatures to ensure complete conversion . For isotopic labeling, deuterated starting materials must be rigorously dried to prevent proton exchange. Reaction progress can be monitored via <sup>1</sup>H NMR to confirm the absence of non-deuterated protons.

Q. Which analytical techniques are most effective for verifying isotopic purity and structural integrity?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS distinguishes isotopic patterns and confirms molecular weight (e.g., expected m/z for deuterated vs. non-deuterated species).

- Nuclear Magnetic Resonance (NMR) : <sup>2</sup>H NMR or <sup>13</sup>C NMR detects deuterium incorporation and verifies substitution positions .

- Chromatography : Reverse-phase HPLC or GC-MS with deuterated internal standards ensures purity and quantifies isotopic enrichment .

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Store in airtight, moisture-free containers at 2–8°C to prevent hydrolysis, as moisture can degrade chlorinated compounds .

Advanced Research Questions

Q. How does deuteration at the 2,3,5,6 positions influence chemical reactivity in nucleophilic substitution reactions?

- Methodological Answer : Deuteration introduces kinetic isotope effects (KIE), altering reaction rates. For example, in SN2 reactions, deuterated C–Cl bonds exhibit slower cleavage due to increased bond strength. Researchers should:

- Compare rate constants (kH/kD) using kinetic studies under identical conditions.

- Use computational tools (e.g., DFT calculations) to model transition states and isotopic effects .

Q. How can researchers resolve discrepancies in reported reaction yields when using this compound as a precursor?

- Methodological Answer : Contradictions often arise from variable reaction conditions. Systematic approaches include:

- Factorial Design : Test factors like temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Isotopic Purity Validation : Ensure deuterated reactants are ≥98% pure via MS/NMR, as impurities can skew yields .

- Replication Studies : Cross-validate results using protocols from peer-reviewed syntheses (e.g., Neubert & Fishel’s benzoyl chloride methods ).

Q. What methodologies assess the environmental persistence and degradation pathways of deuterated chlorinated benzyl compounds?

- Methodological Answer :

- Aquatic Toxicity Assays : Expose model organisms (e.g., Daphnia magna) to study bioaccumulation and LC50 values.

- Degradation Studies : Use LC-MS/MS to track hydrolysis byproducts in simulated environmental conditions (pH 5–9, UV exposure) .

- Computational Modeling : Predict degradation pathways via software like EPI Suite or COSMOtherm .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to reaction mechanisms (e.g., KIE in SN2 reactions) or environmental fate models to contextualize findings .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to minimize variability .

- Safety Protocols : Adhere to OSHA and EPA guidelines for chlorinated compound handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.